molecular formula C13H8Cl2N2O4 B4060137 4-chloro-N-(5-chloro-2-hydroxyphenyl)-2-nitrobenzamide

4-chloro-N-(5-chloro-2-hydroxyphenyl)-2-nitrobenzamide

Cat. No.: B4060137
M. Wt: 327.12 g/mol
InChI Key: UOESBOWYBYQXRR-UHFFFAOYSA-N
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Description

4-chloro-N-(5-chloro-2-hydroxyphenyl)-2-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of chloro, hydroxy, and nitro functional groups attached to a benzamide core

Scientific Research Applications

Hypoxia-Selective Cytotoxicity

4-chloro-N-(5-chloro-2-hydroxyphenyl)-2-nitrobenzamide and related compounds are investigated for their selective toxicity towards hypoxic cells. This is attributed to the oxygen-inhibited enzymatic reduction of one of the nitro groups, leading to more cytotoxic reduction products. For instance, the reductive chemistry of similar compounds shows potential for targeting hypoxic tumor cells, with certain derivatives being significantly more cytotoxic than their parent compounds (Palmer et al., 1995).

Antitumor Activity and Structural Modifications

Modifications to the structure of this compound aim to improve its biological effect, including its antitumor potential. Research into niclosamide derivatives, for instance, explores optimization for the development of new potential anticancer agents, highlighting the versatility of structural modifications for enhanced biological activities (Tang et al., 2017).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5-chloro-2-hydroxyphenyl)-2-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 4-chlorobenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.

    Chlorination: The nitrated product is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 5-position.

    Hydroxylation: The chlorinated product is treated with a hydroxylating agent, such as sodium hydroxide or potassium hydroxide, to introduce the hydroxy group at the 2-position.

    Amidation: Finally, the hydroxylated product is reacted with 5-chloro-2-hydroxyaniline in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(5-chloro-2-hydroxyphenyl)-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: Formation

Properties

IUPAC Name

4-chloro-N-(5-chloro-2-hydroxyphenyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O4/c14-7-2-4-12(18)10(5-7)16-13(19)9-3-1-8(15)6-11(9)17(20)21/h1-6,18H,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOESBOWYBYQXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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